3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride
Description
Properties
Molecular Formula |
C15H26Cl2N2O |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C15H24N2O.2ClH/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17;;/h4,6-7,12H,1-3,5,8-11,13,16H2;2*1H |
InChI Key |
MVGPVEHFXRWIPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation-Amination Sequence (Two-Step Method)
This method involves the alkylation of 3-hydroxybenzaldehyde derivatives followed by reductive amination with piperidine.
Procedure:
-
Alkylation Step :
-
Reductive Amination :
-
Salt Formation :
Key Data:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 1,3-Dibromopropane | Propan-1-ol | 80°C | 12 h | 78–82% |
| 2 | Piperidine, NaBH3CN | Methanol | 25°C | 24 h | 65–70% |
| 3 | HCl | Ethanol | 0°C | 2 h | 95% |
Mitsunobu Reaction-Based Approach
This method employs the Mitsunobu reaction to couple 3-(aminopropyl)phenol derivatives with piperidine.
Procedure:
-
Mitsunobu Coupling :
-
Salt Formation :
-
Same as Section 2.1.
-
Solid-Phase Synthesis (Advanced Method)
Used for high-throughput production, this approach immobilizes intermediates on resin.
Procedure:
Critical Parameters
Common Side Reactions
Analytical Characterization
Final product validation includes:
-
1H NMR (D2O): δ 7.25 (t, 1H, ArH), 6.85 (d, 2H, ArH), 3.95 (t, 2H, OCH2), 3.45 (s, 2H, NCH2), 2.85 (m, 6H, piperidine).
-
HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H2O/MeCN).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Alkylation-Amination | 70% | >98% | High | Low |
| Mitsunobu | 65% | 95% | Moderate | High |
| Solid-Phase | 75% | 95% | Very High | Very High |
Chemical Reactions Analysis
Types of Reactions
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that compounds similar to 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride may have therapeutic effects in treating central nervous system disorders. For example, studies have shown that piperidine derivatives can influence neurotransmitter systems, potentially aiding in conditions such as anxiety and depression.
A notable case study involved the evaluation of piperidine analogs in animal models of anxiety, where significant anxiolytic effects were observed, suggesting a mechanism involving modulation of GABAergic pathways .
Metabolic Syndrome Treatment
The compound's structural similarity to other pharmacologically active agents suggests potential applications in treating metabolic syndrome-related disorders. Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in obesity and type 2 diabetes, have been explored as therapeutic targets. Research indicates that compounds with similar structures can inhibit this enzyme, leading to improved insulin sensitivity and reduced fat accumulation .
Enzyme Inhibition
The mechanism of action for 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride may involve the inhibition of key enzymes associated with metabolic pathways. For instance, studies have demonstrated that piperidine derivatives can act as competitive inhibitors for various enzymes, thereby modulating metabolic processes .
Receptor Interaction
The compound is believed to interact with several neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can lead to alterations in mood and behavior, making it a candidate for further investigation in psychiatric disorders .
Case Studies and Experimental Results
A series of studies have been conducted to evaluate the efficacy of piperidine-based compounds in both in vitro and in vivo settings:
Mechanism of Action
The mechanism of action of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride
- CAS No.: 87766-25-4
- Molecular Formula : C₁₅H₂₆Cl₂N₂O
- Molecular Weight : 321.3 g/mol
- Purity : ≥95%
Structural Features: The compound consists of a phenoxy group substituted with a piperidin-1-ylmethyl moiety at the 3-position, linked via a propylamine chain. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Applications :
Primarily used as a reference standard in analytical research and drug development, particularly for studying histamine H₂ receptor antagonists like roxatidine .
Comparison with Structurally Similar Compounds
Roxatidine Impurity 2 (Hydrochloride)
- IUPAC Name: 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride
- CAS No.: Not assigned
- Molecular Formula : C₁₅H₂₄N₂O·HCl
- Molecular Weight : 284.82 g/mol (248.36 + 36.46)
- Key Differences: Salt Form: Monohydrochloride vs. dihydrochloride, leading to reduced solubility compared to the dihydrochloride form. Application: Identified as a process-related impurity in roxatidine synthesis, highlighting its role in quality control .
(3RS)-N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine Hydrochloride
3-(Azepan-1-yl)propan-1-amine Dihydrochloride
3-(Thiomorpholin-4-yl)propan-1-amine Dihydrochloride
(1R)-1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride
- CAS No.: 1565819-70-6
- Molecular Formula : C₉H₁₂Cl₃N
- Molecular Weight : 248.56 g/mol
- Structural Simplicity: Lack of phenoxy-propylamine linker, limiting its utility in H₂ antagonist research .
Comparative Data Table
Research Findings and Implications
- Salt Form Impact: The dihydrochloride form of the target compound enhances aqueous solubility, critical for in vitro assays, whereas monohydrochloride analogs may require co-solvents .
- Ring Size and Flexibility : Piperidine (6-membered) vs. azepane (7-membered) alters binding to H₂ receptors, with piperidine derivatives showing higher specificity .
- Electron-Withdrawing Groups : Trifluoromethyl substitution (CF₃) improves metabolic stability but may reduce solubility, necessitating formulation adjustments .
Biological Activity
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride, also known by its CAS number 73278-98-5, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular weight of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine is approximately 248.36 g/mol. The compound is typically used in research settings and is not approved for human use. It is soluble in various solvents, which facilitates its application in biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C16H22Cl2N2O |
| Molecular Weight | 248.36 g/mol |
| CAS Number | 73278-98-5 |
| Solubility | Soluble in DMSO, ethanol |
Biological Activity
Research indicates that 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride exhibits several biological activities, particularly in the modulation of various signaling pathways.
The compound has been shown to interact with multiple receptors and enzymes, influencing pathways critical for cell proliferation, apoptosis, and autophagy:
- Receptor Interaction : It may act as an antagonist or modulator at certain G-protein coupled receptors (GPCRs), which play significant roles in cellular signaling.
- Enzyme Modulation : Preliminary studies suggest it might inhibit specific kinases involved in cancer cell signaling pathways, thereby potentially reducing tumor growth.
Case Studies and Research Findings
Several studies have explored the effects of this compound on cancer cells and other biological systems.
Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal investigated the anti-cancer properties of the compound using glioma cell lines. The results indicated that treatment with 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
Study 2: Autophagy Induction
Another research highlighted its role in autophagy regulation. The compound was found to stimulate autophagic processes in cancer cells, which could enhance the efficacy of existing chemotherapy treatments by promoting the degradation of damaged cellular components .
Q & A
Q. Q: What are the standard synthetic routes for preparing 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride, and what analytical techniques validate its purity?
A: The compound is typically synthesized via nucleophilic substitution or reductive amination. and identify it as an impurity of roxatidine, suggesting its formation during drug synthesis. A common route involves:
Step 1: Condensation of 3-(piperidin-1-ylmethyl)phenol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃/DMF) to form the phenoxypropane intermediate.
Step 2: Amine functionalization via Gabriel synthesis or direct amination, followed by dihydrochloride salt formation using HCl gas .
Validation: Purity is confirmed via:
- HPLC-MS () for impurity profiling.
- 1H/13C NMR () to verify structural integrity.
- HRMS () for molecular weight confirmation.
Advanced Reaction Optimization
Q. Q: How can researchers optimize reaction yields for intermediates like 3-(piperidin-1-ylmethyl)phenol in multistep syntheses?
A: Key strategies include:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions ().
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions ().
- Temperature control: Maintain 60–80°C during condensation to avoid side products ().
- Real-time monitoring: Employ TLC or inline IR spectroscopy to track reaction progress ().
Data Contradiction Analysis
Q. Q: How should researchers resolve discrepancies in reported synthetic pathways for dihydrochloride salt formation?
A: Contradictions often arise from differences in HCl addition methods (gas vs. aqueous). and highlight two approaches:
Gas-phase HCl: Produces anhydrous salts with higher stability, critical for hygroscopic compounds ().
Aqueous HCl: Risk of hydrolysis; requires post-synthesis drying under vacuum ().
Resolution: Conduct controlled experiments comparing crystallinity (via XRD) and hygroscopicity (dynamic vapor sorption analysis) to select the optimal method.
Impurity Profiling and Control
Q. Q: What advanced techniques identify and quantify related impurities in this compound during pharmaceutical development?
A: Impurity profiling (e.g., Roxatidine Impurity 2 in ) requires:
- LC-MS/MS: Detects trace impurities (<0.1%) using gradient elution ().
- NMR-based metabolomics: Identifies structurally similar byproducts ().
- Forced degradation studies: Expose the compound to heat, light, and pH extremes to predict stability-related impurities ().
Advanced Structural Characterization
Q. Q: How do researchers differentiate between positional isomers in derivatives of this compound?
A: Substitution patterns (e.g., piperidinylmethyl vs. other cyclic amines) are resolved via:
- 2D NMR (COSY, NOESY): Assigns spatial proximity of protons ().
- X-ray crystallography: Provides unambiguous confirmation of regiochemistry ().
- Computational modeling: DFT calculations predict NMR chemical shifts and compare with experimental data ().
Methodological Challenges in Salt Formation
Q. Q: What factors influence the stoichiometry and stability of dihydrochloride salts in this compound?
A: Dihydrochloride formation depends on:
- pKa values: The amine must have two protonation sites (e.g., primary and secondary amines) ().
- Counterion effects: Chloride ions from HCl reduce solubility in nonpolar solvents, aiding crystallization ().
- Hydration state: Anhydrous salts () are preferred for long-term storage to avoid deliquescence.
Safety and Handling Protocols
Q. Q: What safety measures are critical when handling this compound in aqueous or acidic conditions?
A: Refer to and for guidelines:
- Ventilation: Use fume hoods due to potential HCl vapor release.
- PPE: Acid-resistant gloves and goggles.
- Spill management: Neutralize with sodium bicarbonate before disposal ().
- Storage: Anhydrous conditions (<10% RH) prevent hydrolysis ().
Biological Activity Profiling
Q. Q: What methodologies assess the pharmacological potential of this compound as a roxatidine-related impurity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
